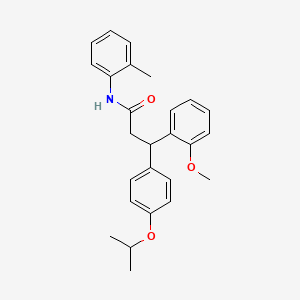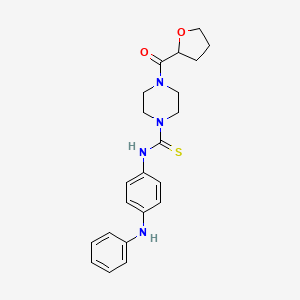
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide
Descripción general
Descripción
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide is a chemical compound which is commonly known as L-765,314. It is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
L-765,314 is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endocannabinoids to the CB1 receptor, which in turn reduces the activation of the receptor. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
L-765,314 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, L-765,314 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-765,314 in lab experiments include its high selectivity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using L-765,314 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for research on L-765,314. These include:
1. Further studies on the anti-inflammatory and analgesic properties of L-765,314 in animal models of various medical conditions.
2. Studies on the potential use of L-765,314 in the treatment of obesity and diabetes in animal models and humans.
3. Studies on the potential use of L-765,314 in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease in animal models and humans.
4. Studies on the potential use of L-765,314 in combination with other drugs for the treatment of cancer.
5. Studies on the potential use of L-765,314 as a tool for studying the role of the endocannabinoid system in various physiological processes.
In conclusion, L-765,314 is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor. The advantages of using L-765,314 in lab experiments include its high selectivity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using L-765,314 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound. There are several future directions for research on L-765,314, including further studies on its anti-inflammatory and analgesic properties, its potential use in the treatment of obesity and diabetes, and its potential use in the treatment of neurological disorders and cancer.
Aplicaciones Científicas De Investigación
L-765,314 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of obesity, diabetes, and neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-18(2)30-21-15-13-20(14-16-21)23(22-10-6-8-12-25(22)29-4)17-26(28)27-24-11-7-5-9-19(24)3/h5-16,18,23H,17H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNAFKDYPUEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B4081061.png)
![4-(4-chlorophenoxy)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B4081064.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4081068.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4081085.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B4081090.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4081097.png)
![N-{imino[(3-pyridinylmethyl)amino]methyl}benzamide](/img/structure/B4081111.png)
![ethyl 7-chloro-5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4081117.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4081124.png)
![2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)
![1-(3-methoxyphenyl)-3-methyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4081135.png)

![2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4081162.png)